(+)-Nipecotate
Description
(+)-Nipecotate, also known as (S)-(+)-ethyl nipecotate or ethyl (3S)-piperidine-3-carboxylate (CAS 37675-18-6), is a chiral ester derivative of nipecotic acid (piperidine-3-carboxylic acid). Its molecular formula is $ \text{C}8\text{H}{15}\text{NO}_2 $, with a molecular weight of 157.21 g/mol . This compound is a critical chiral building block in pharmaceutical synthesis, particularly for drugs targeting the central nervous system (CNS). For example, the (R)-enantiomer of ethyl nipecotate is the pharmacophoric unit in tiagabine (Gabitril), a GABA reuptake inhibitor used to treat epilepsy .
Key properties include:
- Chirality: The (S)-enantiomer is less commonly utilized in active pharmaceuticals compared to the (R)-form but serves as a reference in stereochemical studies .
- Bioavailability: Esterification of nipecotic acid (e.g., ethyl or n-butyl esters) enhances lipophilicity, improving blood-brain barrier (BBB) penetration compared to the parent acid .
Properties
IUPAC Name |
(3S)-piperidin-1-ium-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C[NH2+]C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[NH2+]C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation and Azide Conversion
The synthesis of (R)-nipecotic acid derivatives begins with piperidine-3-carboxylic acid hydrazide. As outlined in patent US20160251311A1, this intermediate is prepared by reacting piperidine-3-carboxylic acid esters (e.g., ethyl or benzyl esters) with hydrazine. The reaction proceeds under acidic or neutral conditions, with hydrazine hydrate (N₂H₄·H₂O) in aqueous or polar solvents. For example, ethyl nipecotate reacts with hydrazine to form the hydrazide, which is isolated as a hydrochloride salt by crystallization with concentrated HCl.
The hydrazide is subsequently converted to piperidine-3-carbonyl azide via treatment with nitrites (e.g., isopentyl nitrite) under acidic conditions. This step requires precise temperature control (–5 to 5°C) and stoichiometric acid (1.7–2.3 molar equivalents of HCl). The azide intermediate undergoes a Hofmann rearrangement under thermal or photolytic conditions to yield 3-aminopiperidine, which is resolved into its enantiomers.
Enantiomeric Resolution via Tartrate Salts
Enantiomeric enrichment of (R)-nipecotic acid is achieved through diastereomeric salt formation with chiral resolving agents. PubChem data confirms that ethyl (R)-nipecotate L-tartrate (CID 14183616) is isolated by reacting racemic nipecotic acid with L-tartaric acid in ethanol. The (R)-enantiomer preferentially crystallizes, yielding a diastereomeric excess >98% after recrystallization. This method is scalable and compatible with industrial production, though it requires careful solvent selection (e.g., isopropanol for washing) to minimize yield loss.
Direct Esterification of (R)-Nipecotic Acid
Fischer Esterification
(R)-Nipecotic acid is esterified via the Fischer method, employing ethanol and a catalytic acid (e.g., H₂SO₄ or HCl). The reaction follows the equilibrium:
To drive completion, azeotropic removal of water using toluene or cyclohexane is employed. Yields exceed 85% under reflux (78–80°C) with 1.5 equivalents of H₂SO₄.
Steglich Esterification
For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides milder conditions. This method achieves >90% conversion at 25°C within 12 hours, though it necessitates post-reaction purification to remove urea byproducts.
Copper-Catalyzed Allenylation for Derivatives
Synthesis of Allenic Spacer-Containing Esters
Recent work from bioRxiv details the synthesis of nipecotic acid esters with allenic spacers via CuI-catalyzed cross-coupling. Terminal alkynes (e.g., rac-12) react with diaryldiazomethanes (e.g., 13a-f) to form substituted allenes, which are hydrolyzed to nipecotic acid derivatives (Scheme 1). For example, ethyl (R)-nipecotate with a terminally substituted allenic spacer (rac-8a) is obtained in 52% yield after RP-MPLC purification.
Table 1: Reaction Parameters for CuI-Catalyzed Allenylation
| Substrate | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| rac-12 | CuI | 80 | 52 | 95 |
| rac-15 | CuI | 70 | 48 | 93 |
Acid-Catalyzed Rearrangement of 3-Piperidine Formamide
Hydrolysis and Resolution
Patent CN106831540B discloses a method for (S)-nipecotic acid via acid hydrolysis of 3-piperidine formamide. While optimized for the S-enantiomer, analogous conditions (H₂SO₄, 100°C, 6 hours) apply to the R-enantiomer. The free acid is esterified using ethanol/HCl, yielding (+)-nipecotate with 78% enantiomeric excess (ee).
Comparative Analysis of Methods
Efficiency and Scalability
-
Hydrazide Route : High enantiopurity (>98% ee) but involves multiple steps (4–5 steps) and low overall yield (40–50%).
-
Direct Esterification : Rapid (1–2 steps) and high-yielding (85–90%) but requires pre-resolved (R)-nipecotic acid.
-
Copper-Catalyzed Allenylation : Enables structural diversity but suffers from moderate yields (48–52%) and instability of allenic products.
Chemical Reactions Analysis
Types of Reactions: (+)-Nipecotate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert (+)-Nipecotate to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or am
Comparison with Similar Compounds
Nipecotic Acid vs. (+)-Nipecotate
Nipecotic acid itself is a potent GABA transaminase inhibitor but suffers from poor BBB permeability. Its esterification into (+)-nipecotate or n-butyl nipecotate increases systemic availability and brain uptake, as demonstrated in rat models .
Tiagabine vs. (+)-Nipecotate
Tiagabine incorporates the (R)-nipecotate enantiomer as its active component. The (S)-enantiomer ((+)-nipecotate) is chirally stable under similar conditions, making it a reliable intermediate. Notably, tiagabine’s synthesis involves coupling (R)-ethyl nipecotate with a bis-thiophene fragment .
Solifenacin vs. (+)-Nipecotate
| Property | Solifenacin (Vesicare) | (+)-Nipecotate |
|---|---|---|
| Structure | (R)-quinuclidinol linked to carbamate | Piperidine-based ester |
| Function | Muscarinic receptor antagonist | Chiral building block |
| Therapeutic Use | Overactive bladder treatment | No direct therapeutic use |
Though structurally distinct (quinuclidine vs. piperidine), both compounds rely on chiral tertiary amines for bioactivity. Solifenacin’s (R)-quinuclidinol unit mimics the ammonium group of muscarine, whereas (+)-nipecotate’s chirality ensures precise stereochemistry in drug synthesis .
Key Research Findings
- Chiral Stability : (+)-Nipecotate exhibits superior chiral stability (<0.05% racemization under acidic conditions) compared to tiagabine.HCl (0.4% racemization) .
- Synthetic Utility : Asymmetric hydrogenation methods using rhodium catalysts enable efficient production of enantiopure ethyl nipecotate, critical for large-scale API synthesis .
- BBB Penetration : Nasal administration of n-butyl nipecotate in rats achieves 3–4× higher brain concentration than nipecotic acid, highlighting the ester’s prodrug advantages .
Q & A
Q. What established synthetic methodologies are used to prepare (+)-Nipecotate, and how is enantiomeric purity ensured?
(+)-Nipecotate [(S)-3-piperidinecarboxylic acid ethyl ester] is typically synthesized via catalytic asymmetric hydrogenation of precursor enamines or through enzymatic resolution of racemic mixtures. Key steps include:
- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) .
- Chromatographic characterization : Chiral HPLC or GC with polar stationary phases (e.g., Chiralcel OD-H) to verify ee ≥97% .
- Optimization : Reaction parameters (temperature, solvent, catalyst loading) are systematically adjusted to maximize yield and purity, as outlined in reproducibility guidelines for chemical synthesis .
Q. Which spectroscopic techniques are critical for characterizing (+)-Nipecotate?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Polarimetry : To determine optical activity and corroborate enantiomeric purity .
- Infrared (IR) Spectroscopy : Functional group analysis (e.g., ester carbonyl stretch at ~1740 cm) .
Q. How is (+)-Nipecotate utilized in foundational pharmacological studies?
As a chiral building block, it serves as a precursor for nicotinic acetylcholine receptor (nAChR) ligands. Methodological considerations include:
- Receptor-binding assays : Radiolabeled ligands (e.g., H-epibatidine) to study competitive inhibition .
- Dose-response curves : EC/IC calculations to evaluate potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for (+)-Nipecotate derivatives?
Discrepancies often arise from variations in:
- Purity assessment : Impurities ≥2% can skew results; rigorous HPLC validation is required .
- Experimental design : Standardized cell lines (e.g., SH-SY5Y for neuropharmacology) and control groups reduce variability .
- Meta-analysis : Systematic reviews of published data to identify confounding variables (e.g., solvent effects in in vitro assays) .
Q. What computational approaches predict (+)-Nipecotate’s reactivity in asymmetric catalysis?
Advanced methods include:
- Density Functional Theory (DFT) : Modeling transition states to predict enantioselectivity and reaction pathways.
- Molecular Dynamics (MD) : Simulating ligand-receptor interactions to rationalize binding affinities .
- Validation : Correlation of computational results with experimental ee values (e.g., linear regression R >0.9) .
Q. What strategies optimize (+)-Nipecotate’s stability under varying experimental conditions?
Stability studies require:
- Forced degradation : Exposure to heat, light, and pH extremes to identify degradation products via LC-MS .
- Kinetic analysis : Arrhenius plots to extrapolate shelf-life at storage temperatures .
- Protective formulations : Use of antioxidants (e.g., BHT) or lyophilization to enhance stability in biological assays .
Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility in (+)-Nipecotate synthesis?
Guidelines include:
- Detailed protocols : Explicit documentation of catalyst preparation, reaction stoichiometry, and purification steps .
- Batch consistency : Replicate syntheses (n≥3) with statistical reporting (mean ± SD) of yields and ee values .
- Open data : Sharing raw NMR/MS files and chromatograms in supplementary materials .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of (+)-Nipecotate derivatives?
Recommended approaches:
- Non-linear regression : For sigmoidal dose-response curves (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : To compare multiple experimental groups .
- Power analysis : To determine minimum sample sizes for in vivo studies .
Tables
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 157.21 g/mol | HRMS | |
| Enantiomeric Excess | ≥97% | Chiral HPLC (Chiralcel OD-H) | |
| Melting Point | 45–47°C | Differential Scanning Calorimetry |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
